6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C16H10BrNO3 |
|---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
6-bromo-2-oxo-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H10BrNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
InChI Key |
PNVSYOXGZZSDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2H-chromen-2-one, which is then subjected to further reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring at position 6 facilitates bromine displacement under SNAr conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium azide | DMF, 80°C, 12 hr | 6-azido-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
| Potassium cyanide | Ethanol, reflux, 6 hr | 6-cyano-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
| Morpholine | THF, Pd(OAc)₂, 100°C, 24 hr | 6-morpholino-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
This reactivity stems from the para-directing nature of the electron-withdrawing oxo and amide groups, which activate the bromine for substitution. Kinetic studies show second-order dependence on nucleophile concentration in polar aprotic solvents.
Chromene Ring Oxidation
The dihydropyran moiety undergoes oxidation to form quinone derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hr | 6-bromo-2-oxo-N-phenyl-3-carboxamido-1,4-naphthoquinone |
| CrO₃ | Acetic acid, 40°C, 4 hr | 6-bromo-3-carboxamido-2H-chromen-2-one-5,8-dione |
Radical intermediates detected via ESR spectroscopy confirm a stepwise oxidation mechanism. Product distribution depends on oxidant strength and reaction time.
Amide Group Transformations
The carboxamide participates in hydrolysis and condensation reactions:
A. Acid-Catalyzed Hydrolysis
-
Conditions : 6N HCl, reflux, 8 hr
-
Product : 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (yield: 92%)
B. Condensation with Amines
Reductive Modifications
The carbonyl group at position 2 undergoes selective reduction:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 30 min | 2-hydroxy-6-bromo-N-phenyl-2,3-dihydrochromene-3-carboxamide |
| H₂/Pd-C | EtOAc, rt, 2 hr | 2-deoxy-6-bromo-N-phenyl-3,4-dihydrochromene-3-carboxamide |
Competitive experiments show >95% selectivity for carbonyl reduction over bromine hydrogenolysis under mild conditions.
Coupling Reactions
The bromine atom enables cross-coupling for biaryl synthesis:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 6-aryl-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
| Ullmann | CuI, 1,10-phenanthroline, DMF, 120°C | 6-(N-phenylcarbamoyl)-2-oxo-2H-chromene-3-carboxamide |
Coupling efficiency correlates with electronic effects of substituents on the boronic acid/aryl halide partner.
Stability Under Various Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH < 3 | Complete decomposition in 24 hr | Acid-catalyzed ring opening → benzofuran derivative |
| UV light (254 nm) | 15% degradation after 48 hr | Photo-oxidation of chromene core |
| 100°C (dry) | Stable for >72 hr | No significant decomposition |
This compound's reactivity profile enables precise structural modifications for medicinal chemistry optimization and material science applications. The bromine atom and electron-deficient chromene system provide orthogonal handles for sequential functionalization, while the amide group offers stability during most transition-metal-catalyzed reactions .
Scientific Research Applications
6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of pancreatic lipase, which is relevant for obesity treatment.
Antitumor Activity: Coumarin derivatives, including this compound, have shown promising antitumor activity against various cancer cell lines.
Biological Studies: The compound is used in biological studies to understand its interactions with enzymes and proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
Hydrogen Bonding and Target Interactions
- The N-phenylcarboxamide group in the parent compound forms hydrogen bonds with bacterial enzyme active sites (e.g., DNA gyrase), as suggested by IR data (N–H stretch at 3103 cm⁻¹ ).
- Methoxy substituents (e.g., in ) may reduce activity due to steric interference with target binding despite improved solubility .
Structure-Activity Relationships (SAR)
Electron-withdrawing substituents (Br, NO₂) enhance antibacterial activity by increasing electrophilicity and stabilizing charge-transfer interactions .
Hydrophobic groups (e.g., 2-methylcyclohexyl in ) improve bioavailability but may reduce solubility.
Para-substituted aryl rings (e.g., 4-methoxyphenyl in ) balance solubility and target affinity.
Biological Activity
6-Bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is C16H10BrNO4. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 360.16 g/mol |
| IUPAC Name | 6-bromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide |
| CAS Number | 312616-85-6 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, leading to the inhibition of various enzymes. Notably, it has been shown to inhibit certain kinases and carbonic anhydrases, which are crucial in cell signaling and cancer progression. This inhibition can modulate cellular processes such as proliferation, apoptosis, and inflammation, making it a valuable candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Case Study: In Vitro Anticancer Evaluation
In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines. For instance, it was found to have an IC50 value indicating effective cytotoxicity against breast cancer cells, with further investigations revealing its potential to inhibit tumor growth in vivo models .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
Studies indicate that it not only inhibits bacterial growth but also shows potential as an antibiofilm agent, reducing biofilm formation significantly compared to standard antibiotics .
Enzyme Inhibition Studies
The compound's interaction with specific enzymes has been a focal point of research. Molecular docking studies suggest that the bromine atom enhances binding affinity to target enzymes, which is crucial for its inhibitory activity .
Summary of Enzyme Targets:
- Carbonic Anhydrases - Inhibition leads to reduced tumor growth.
- Kinases - Modulation of signaling pathways associated with cancer cell proliferation.
Safety and Toxicity Profile
Preliminary toxicity assessments reveal that this compound exhibits low hemolytic activity and non-cytotoxic effects on normal cells at therapeutic concentrations, indicating a favorable safety profile for further development .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloronicotinic acid, 3-bromo-2-methylaniline | Core coupling |
| 2 | Pyridine, PTSA | Acid catalyst and base for deprotonation |
| 3 | MeOH recrystallization | Isolation of pure amide product |
Advanced: How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?
Methodological Answer:
Tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) are distinguished using single-crystal X-ray diffraction. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the keto-amine tautomer was confirmed by:
- Hydrogen bonding analysis : Intramolecular N–H⋯O bonds stabilize the lactam form .
- Dihedral angles : Near-planar conformation (dihedral angle: 8.38°) between aromatic rings supports extended π-conjugation in the keto form .
Advanced Tip : Use synchrotron radiation for high-resolution data to detect weak H-bond interactions (e.g., O–H⋯O in solvates) .
Basic: What spectroscopic techniques are used to characterize this compound, and what key peaks should researchers expect?
Methodological Answer:
- 1H NMR :
- 13C NMR :
- IR : Strong bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (lactone C=O) .
Q. Table 2: Representative NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Chromene C4–H | 8.11 | dd | |
| Phenyl ortho-H | 7.60 | m | |
| Amide NH | 10.5 | bs |
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests) and include positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare with similar coumarins (e.g., 7-hydroxycoumarin’s anti-tumor activity) to identify structure-activity relationships (SAR) .
Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Salt formation : React with sodium hydroxide to generate water-soluble carboxylate salts.
- Crystallization modifiers : Add dimethylformamide (DMF) during recrystallization to disrupt π-stacking, improving solubility .
Basic: How is the crystal packing of this compound influenced by substituents?
Methodological Answer:
The bromine atom and phenyl group dictate packing via:
- Halogen bonding : Br⋯O interactions (3.0–3.5 Å) stabilize layered structures .
- π-π stacking : Phenyl rings stack at ~3.8 Å offset distances, observed in monoclinic systems (space group P21/n) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C3-carbonyl for amidation).
- NBO analysis : Predict charge distribution; the C6-Br site has a positive electrostatic potential, favoring SNAr reactions .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
